molecular formula C18H26ClN3O2 B7122711 N-[1-(3-chloropyridin-2-yl)pyrrolidin-3-yl]-2-(2-ethyloxan-4-yl)acetamide

N-[1-(3-chloropyridin-2-yl)pyrrolidin-3-yl]-2-(2-ethyloxan-4-yl)acetamide

Cat. No.: B7122711
M. Wt: 351.9 g/mol
InChI Key: WHHLMWIRFOMSCN-UHFFFAOYSA-N
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Description

N-[1-(3-chloropyridin-2-yl)pyrrolidin-3-yl]-2-(2-ethyloxan-4-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a chloropyridine moiety and an ethyloxan-4-yl group, making it a unique structure for research and industrial purposes.

Properties

IUPAC Name

N-[1-(3-chloropyridin-2-yl)pyrrolidin-3-yl]-2-(2-ethyloxan-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O2/c1-2-15-10-13(6-9-24-15)11-17(23)21-14-5-8-22(12-14)18-16(19)4-3-7-20-18/h3-4,7,13-15H,2,5-6,8-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHLMWIRFOMSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(CCO1)CC(=O)NC2CCN(C2)C3=C(C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-chloropyridin-2-yl)pyrrolidin-3-yl]-2-(2-ethyloxan-4-yl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrrolidine ring, followed by the introduction of the chloropyridine group through nucleophilic substitution reactions. The final step involves the attachment of the ethyloxan-4-yl group via acylation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-chloropyridin-2-yl)pyrrolidin-3-yl]-2-(2-ethyloxan-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted pyridines, depending on the reaction conditions and reagents used.

Scientific Research Applications

N-[1-(3-chloropyridin-2-yl)pyrrolidin-3-yl]-2-(2-ethyloxan-4-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3-chloropyridin-2-yl)pyrrolidin-3-yl]-2-(2-ethyloxan-4-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Pyrrolidin-2-ylpyridine: Shares the pyrrolidine and pyridine moieties but lacks the chloropyridine and ethyloxan-4-yl groups.

    (3-Chloropropyl)trimethoxysilane: Contains a chlorinated alkyl chain but differs significantly in structure and applications.

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